molecular formula C17H17N3 B2864337 1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine CAS No. 926206-99-7

1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B2864337
CAS No.: 926206-99-7
M. Wt: 263.344
InChI Key: FQJWRPXVOSEAAE-UHFFFAOYSA-N
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Description

1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of benzylhydrazine with 3-methylbenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

  • Step 1: Formation of Hydrazone

      Reagents: Benzylhydrazine, 3-methylbenzaldehyde

      Conditions: Acidic or basic medium, room temperature

      Reaction: [ \text{Benzylhydrazine} + \text{3-methylbenzaldehyde} \rightarrow \text{Hydrazone} ]

  • Step 2: Cyclization

      Reagents: Hydrazone intermediate

      Conditions: Heating, presence of a catalyst (e.g., acetic acid)

      Reaction: [ \text{Hydrazone} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding pyrazole derivatives.

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide

      Conditions: Aqueous or organic solvent, elevated temperature

  • Reduction: : Reduction of the compound can lead to the formation of amine derivatives.

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous solvent, room temperature

  • Substitution: : The compound can undergo nucleophilic substitution reactions.

      Reagents: Nucleophiles such as halides or amines

      Conditions: Organic solvent, presence of a base

Major Products Formed

    Oxidation: Pyrazole N-oxide derivatives

    Reduction: Amino-pyrazole derivatives

    Substitution: Substituted pyrazole derivatives

Scientific Research Applications

1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-(3-methylphenyl)-1H-pyrazol-5-amine
  • 1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-amine
  • 1-benzyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine

Uniqueness

1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl and 3-methylphenyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

2-benzyl-5-(3-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-13-6-5-9-15(10-13)16-11-17(18)20(19-16)12-14-7-3-2-4-8-14/h2-11H,12,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJWRPXVOSEAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C(=C2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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